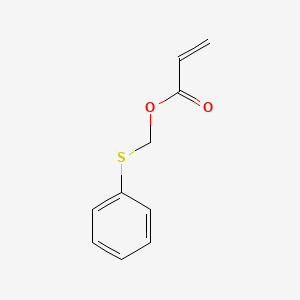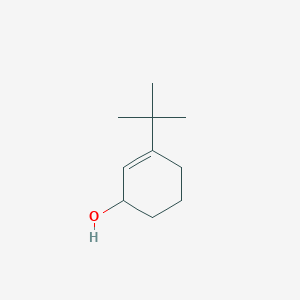![molecular formula C10H14O4 B14502622 Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate CAS No. 64630-99-5](/img/structure/B14502622.png)
Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (4S,5S)-spiro[23]hexane-4,5-dicarboxylate is a unique organic compound characterized by its spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition, which uses photochemistry to create the spirocyclic structure. This reaction requires specific conditions, such as the presence of a photoredox catalyst and blue LED irradiation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow photochemistry. This method allows for the efficient and consistent production of the compound, ensuring high yields and purity. The use of advanced photoreactors and precise control of reaction conditions are crucial for the successful industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another member of the bicyclic hexane family, known for its stability and reactivity.
Bicyclo[3.1.0]hexane: Characterized by its all-carbon quaternary center, this compound is used in medicinal chemistry for its unique properties.
Uniqueness
Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate stands out due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological systems .
Propiedades
Número CAS |
64630-99-5 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
dimethyl (5S,6S)-spiro[2.3]hexane-5,6-dicarboxylate |
InChI |
InChI=1S/C10H14O4/c1-13-8(11)6-5-10(3-4-10)7(6)9(12)14-2/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Clave InChI |
FSTWEZDMLUXVJX-NKWVEPMBSA-N |
SMILES isomérico |
COC(=O)[C@H]1CC2([C@H]1C(=O)OC)CC2 |
SMILES canónico |
COC(=O)C1CC2(C1C(=O)OC)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


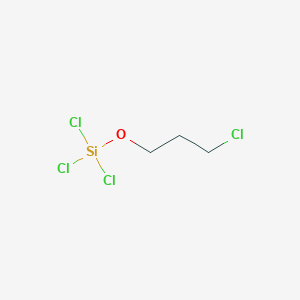



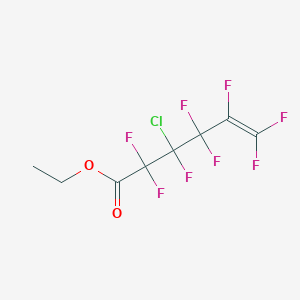
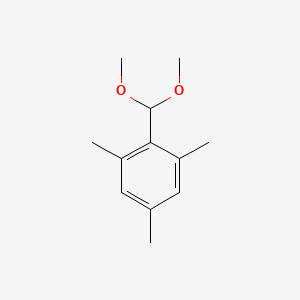
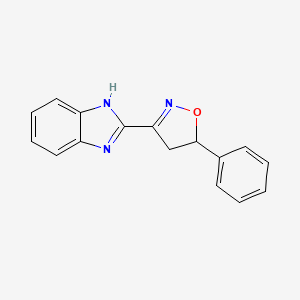
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde](/img/structure/B14502587.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
